molecular formula C7H14N4 B13208106 (1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B13208106
M. Wt: 154.21 g/mol
InChI Key: DRBNIMQCGWBAAI-YFKPBYRVSA-N
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Description

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and an amine group attached to an ethan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Ethan-1-amine Backbone: The final step involves the attachment of the ethan-1-amine backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound, potentially altering the triazole ring or the amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine: shares similarities with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group and the ethan-1-amine backbone, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11)/t5-/m0/s1

InChI Key

DRBNIMQCGWBAAI-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=NN1)C(C)C)N

Canonical SMILES

CC(C)C1=NNC(=N1)C(C)N

Origin of Product

United States

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